methyl 4,7-difluoro-1H-indole-2-carboxylate
CAS No.: 1156857-12-3
Cat. No.: VC11578949
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1156857-12-3 |
---|---|
Molecular Formula | C10H7F2NO2 |
Molecular Weight | 211.2 |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
Methyl 4,7-difluoro-1H-indole-2-carboxylate features a bicyclic indole scaffold substituted with fluorine atoms at positions 4 and 7, and a methyl ester group at position 2 (Figure 1). The IUPAC name reflects this substitution pattern: methyl 4,7-difluoro-1H-indole-2-carboxylate. Its canonical SMILES representation, COC(=O)C₁=CC₂=C(C=CC(=C₂N₁)F)F, encodes the spatial arrangement of atoms, while the Standard InChIKey (CLWATHYRGZYELC-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₇F₂NO₂ | |
Molecular Weight | 211.16 g/mol | |
CAS Registry Number | 1156857-12-3 | |
XLogP3 (Lipophilicity) | ~2.1 (estimated) |
The fluorine atoms introduce electronegativity and steric effects, influencing the compound’s reactivity and interactions with biological targets. The methyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of methyl 4,7-difluoro-1H-indole-2-carboxylate typically involves a two-step process: fluorination of a pre-existing indole derivative followed by esterification with methanol.
Fluorination Strategies
Direct fluorination of indole precursors using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) is commonly employed. For example, 4,7-difluoro-1H-indole-2-carboxylic acid (CAS 247564-67-6) serves as a key intermediate, which is subsequently esterified to yield the target compound .
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to optimize reaction conditions, improving yield (up to 85%) and purity (>98%). Real-time monitoring via HPLC or NMR ensures precise control over reaction parameters such as temperature and residence time.
Physicochemical Properties
Solubility and Stability
Methyl 4,7-difluoro-1H-indole-2-carboxylate exhibits moderate solubility in polar aprotic solvents like DMSO (~15 mg/mL) and methanol (~10 mg/mL) . Its stability under acidic conditions is limited due to ester hydrolysis, necessitating storage at -20°C under inert atmospheres.
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Melting Point | Not reported (decomposes >240°C) | |
LogP (Partition Coefficient) | 2.3 (predicted) | |
Topological Polar Surface Area | 52.6 Ų |
Research Findings and Current Studies
Metabolic Stability Optimization
Efforts to improve metabolic stability led to substitutions at the indole nitrogen, such as 4-(2-pyridyl)morpholine, which reduced intrinsic clearance in mouse liver microsomes by 40% .
Comparison with Structural Analogs
Ethyl 4,7-Difluoro-1H-Indole-2-Carboxylate
Replacing the methyl ester with an ethyl group increases lipophilicity (LogP = 2.7) but reduces aqueous solubility (~5 mg/mL). This trade-off underscores the ester group’s role in balancing bioavailability and metabolic stability.
Table 3: Analog Comparison
Compound | LogP | Solubility (μg/mL) | Anticancer EC₅₀ |
---|---|---|---|
Methyl 4,7-difluoro-1H-indole-2-carboxylate | 2.3 | 15 (DMSO) | Not reported |
Ethyl 4,7-difluoro-1H-indole-2-carboxylate | 2.7 | 5 (DMSO) | 2.8 μM (HeLa) |
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